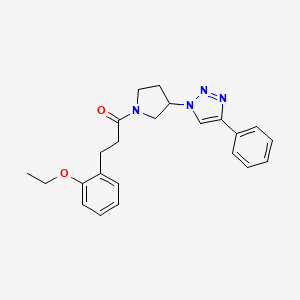

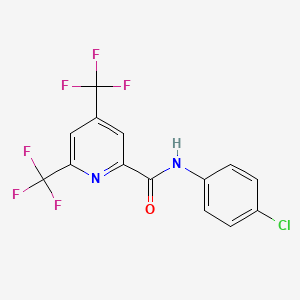

![molecular formula C23H24N6O B2754637 N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946290-30-8](/img/structure/B2754637.png)

N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Researchers have synthesized derivatives of this compound and evaluated their antiviral properties. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .

- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Antiviral Activity

Neurological Research

Mecanismo De Acción

Target of Action

The primary targets of N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are the FLT3-ITD and BCR-ABL pathways . These pathways play a crucial role in the proliferation and survival of certain types of cancer cells, particularly in acute myeloid leukemia (AML) .

Mode of Action

This compound acts as an inhibitor of both the FLT3-ITD and BCR-ABL pathways . It potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants . These mutations are common in AML and often lead to resistance against treatment . By inhibiting these pathways, the compound can effectively reduce the proliferation of cancer cells .

Biochemical Pathways

The FLT3-ITD and BCR-ABL pathways are key signaling pathways in cancer cells. FLT3-ITD mutations are found in approximately 30% of all newly diagnosed AML cases . The BCR-ABL pathway is also implicated in various forms of leukemia . Inhibition of these pathways can lead to proapoptotic effects on cells, effectively reducing the proliferation of cancer cells .

Pharmacokinetics

The compound’s ability to potently inhibit clinically related leukemia cell lines indicates that it may have favorable pharmacokinetic properties .

Result of Action

The compound mediates proapoptotic effects on cells by inhibiting the FLT3 and BCR-ABL pathways . This leads to a reduction in the proliferation of cancer cells, which can be beneficial in the treatment of diseases such as AML .

Action Environment

The compound’s effectiveness against flt3-itd and bcr-abl pathways suggests that it may be robust against various cellular environments .

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O/c1-30-19-12-8-9-17(15-19)25-21-20-16-24-29(18-10-4-2-5-11-18)22(20)27-23(26-21)28-13-6-3-7-14-28/h2,4-5,8-12,15-16H,3,6-7,13-14H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGXNRKHLVJWJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

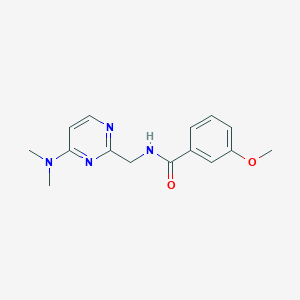

![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2754556.png)

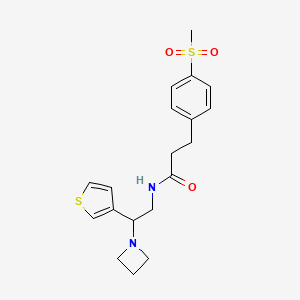

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxane-4-carboxamide](/img/structure/B2754559.png)

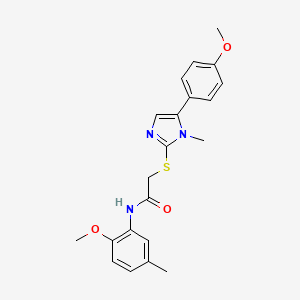

![(1R,2R)-2-Amino-4-[(2-phenylimidazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride](/img/structure/B2754567.png)

![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one dihydrochloride](/img/structure/B2754570.png)

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754572.png)

![2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2754573.png)